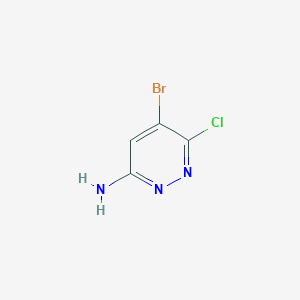
5-Bromo-6-chloropyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-6-chloro-3-Pyridazinamine is a heterocyclic compound with the molecular formula C4H3BrClN3 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-3-Pyridazinamine typically involves the halogenation of pyridazine derivatives. One common method is the bromination and chlorination of 3-Pyridazinamine. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst. For example, the reaction can be carried out in acetic acid with a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 5-bromo-6-chloro-3-Pyridazinamine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
化学反应分析
Types of Reactions
5-bromo-6-chloro-3-Pyridazinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinamine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-bromo-6-chloro-3-Pyridazinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 5-bromo-6-chloro-3-Pyridazinamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity.
相似化合物的比较
Similar Compounds
3-Pyridazinamine: The parent compound without halogen substitutions.
5-bromo-3-Pyridazinamine: A derivative with only a bromine substitution.
6-chloro-3-Pyridazinamine: A derivative with only a chlorine substitution.
Uniqueness
5-bromo-6-chloro-3-Pyridazinamine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation can enhance its interactions with molecular targets, making it a valuable compound in drug discovery and materials science.
属性
分子式 |
C4H3BrClN3 |
|---|---|
分子量 |
208.44 g/mol |
IUPAC 名称 |
5-bromo-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-3(7)8-9-4(2)6/h1H,(H2,7,8) |
InChI 键 |
LBFZXCGTTNAMSF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN=C1N)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


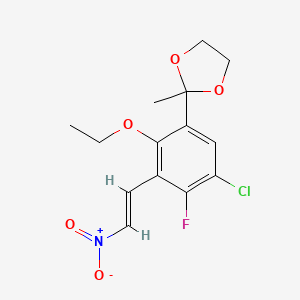
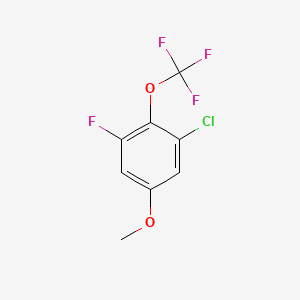
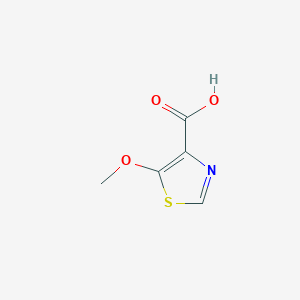
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
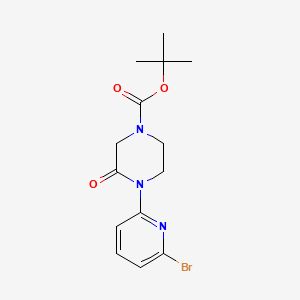
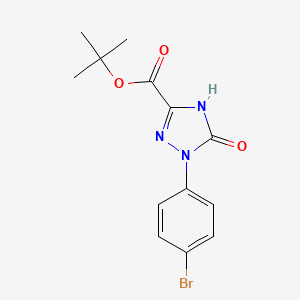
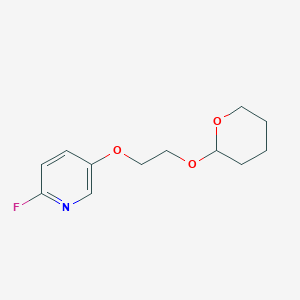
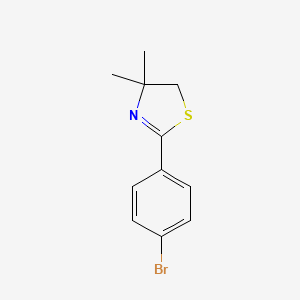
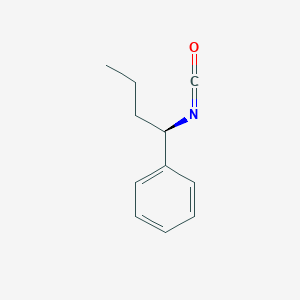
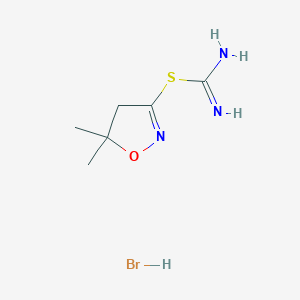
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)



